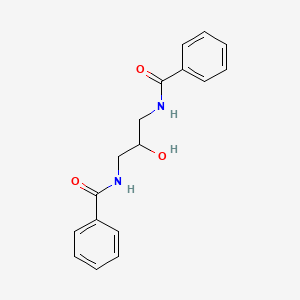
(Aminosulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Aminosulfanyl)acetic acid, also known as thioglycolic acid, is an organosulfur compound with the chemical formula HSCH2COOH. It is a colorless liquid with a strong, unpleasant odor. This compound is notable for its role in various chemical reactions and industrial applications, particularly in the synthesis of other chemicals and as a reducing agent.
准备方法
Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:
ClCH2COOH+NaHS→HSCH2COOH+NaCl
Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:
ClCH2COOH+Na2S2O3→HSCH2COOH+NaCl+NaHSO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.
化学反应分析
Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions and other compounds.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Reduced forms of metal ions and other compounds.
Substitution: Various substituted thioglycolic acid derivatives.
科学研究应用
(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the preparation of thiolated biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.
Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.
作用机制
The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.
相似化合物的比较
(Aminosulfanyl)acetic acid can be compared with other thiol-containing compounds such as cysteine and mercaptoethanol. While all these compounds contain a thiol group, this compound is unique due to its carboxylic acid group, which imparts different chemical properties and reactivity. Similar compounds include:
Cysteine: An amino acid with a thiol group.
Mercaptoethanol: A thiol-containing alcohol used as a reducing agent.
属性
CAS 编号 |
111857-77-3 |
|---|---|
分子式 |
C2H5NO2S |
分子量 |
107.13 g/mol |
IUPAC 名称 |
2-aminosulfanylacetic acid |
InChI |
InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5) |
InChI 键 |
XQXWZJAGDIKYKU-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)SN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


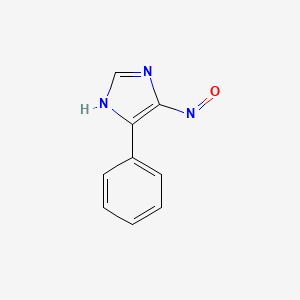
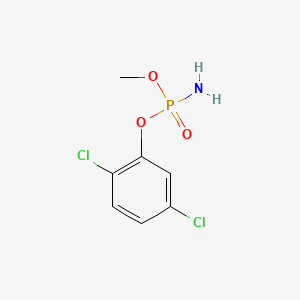
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
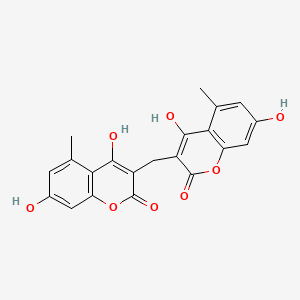
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
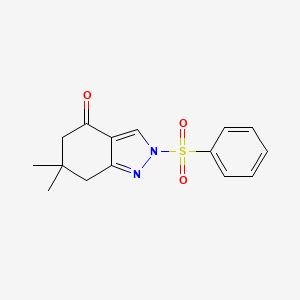
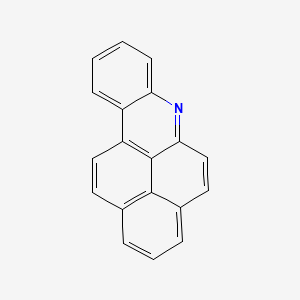

![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)

